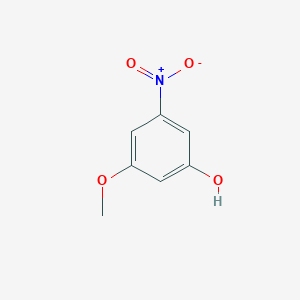

3-Methoxy-5-nitrophenol

Übersicht

Beschreibung

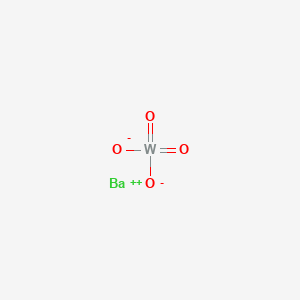

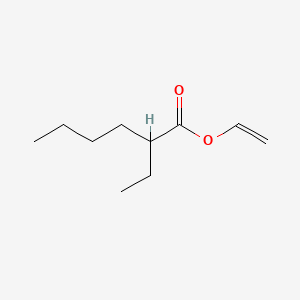

3-Methoxy-5-nitrophenol is a member of 3-nitrophenols . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .

Synthesis Analysis

The synthesis of 3-Methoxy-5-nitrophenol can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be prepared by oxidation of primary amines .Molecular Structure Analysis

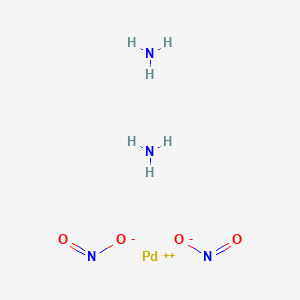

The molecular formula of 3-Methoxy-5-nitrophenol is C7H7NO4 . The average mass is 169.135 Da and the monoisotopic mass is 169.037506 Da .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Physical And Chemical Properties Analysis

Nitro compounds have lower volatility than ketones of about the same molecular weight . The water solubility is low; a saturated solution of nitromethane in water is less than 10% by weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Wissenschaftliche Forschungsanwendungen

Scientific Field

- Metal-catalyzed cross-coupling reactions: Coupling two different types of organic groups using a metal catalyst. Results Summary: The synthesis methods have enabled the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .

Production of Conducting Polymers

Scientific Field

- Polymerization: Chemical reaction that combines multiple monomers to form a polymer chain. Results Summary: The resulting conducting polymers exhibit enhanced electrical conductivity and are used in various electronic applications .

Antioxidants in Plastics and Coatings

Scientific Field

- Additive blending: Mixing the compound with the base material during the manufacturing process. Results Summary: Materials treated with 3-Methoxy-5-nitrophenol show improved resistance to degradation and combustion .

Ultraviolet Absorbers

Scientific Field

- Coating: Applying a thin layer of the compound on the surface of materials. Results Summary: Materials coated with 3-Methoxy-5-nitrophenol demonstrate increased resistance to UV-induced damage .

Flame Retardants

Scientific Field

- Material impregnation: Treating materials with the compound to reduce flammability. Results Summary: The treated materials exhibit a higher ignition point and slower burning rates .

Potential Biological Activities

Scientific Field

- In vitro testing: Testing the compound on cultured cells to assess biological activity. Results Summary: Preliminary results indicate that 3-Methoxy-5-nitrophenol may have therapeutic potential in treating certain diseases .

Organic Synthesis Intermediate

Scientific Field

- Pharmaceutical manufacturing: It can be a precursor in the synthesis of various drugs. Results Summary: The use of 3-Methoxy-5-nitrophenol in these processes contributes to the efficient production of a wide range of chemical products .

Photoproduct Formation

Scientific Field

- Irradiation studies: It is formed when 2-chloro-4-nitroanisole is irradiated at 25°C in aqueous NaOH. Results Summary: The formation of 3-Methoxy-5-nitrophenol as a photoproduct helps in understanding the photochemical pathways and reactions of nitroanisoles .

Analytical Chemistry

Scientific Field

- Mass Spectrometry (MS): Employed to determine the composition of a sample or to identify the chemical structure of molecules. Results Summary: The compound serves as a reference for peak identification and quantification in complex mixtures .

Environmental Monitoring

Scientific Field

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection and quantification of volatile and semi-volatile compounds. Results Summary: This application aids in assessing the impact of industrial activities on ecosystems and helps in the formulation of environmental policies .

Drug Impurity Analysis

Scientific Field

- Regulatory Compliance Testing: Ensuring drug safety by identifying and quantifying impurities. Results Summary: The detection and control of such impurities are crucial for drug safety and efficacy .

Synthesis of Dyes and Pigments

Scientific Field

- Nucleophilic Substitution Reactions: Introducing different groups to alter color properties. Results Summary: The synthesized dyes and pigments are used in textiles, inks, and coatings, providing desired color properties .

Research on m-Aryloxy Phenols

Scientific Field

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETHUNXROLCEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291229 | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-nitrophenol | |

CAS RN |

7145-49-5 | |

| Record name | 7145-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)